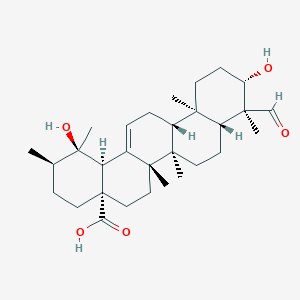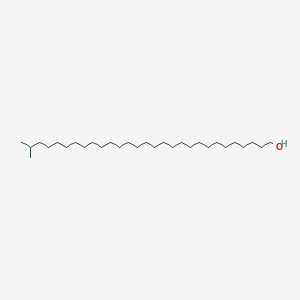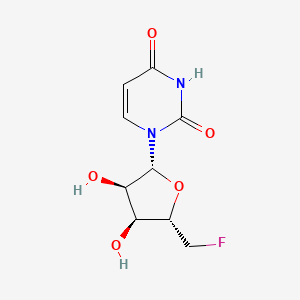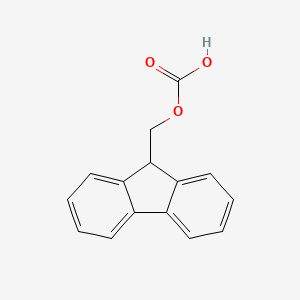
Fluoren-9-ylmethyl hydrogen carbonate
Übersicht
Beschreibung
Fluoren-9-ylmethyl hydrogen carbonate is a carbonate ester.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Molecular and Crystal Structures : Fluoren-9-ylmethyl hydrogen carbonate derivatives have been analyzed for their molecular and crystal structures. In one study, the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine was examined, revealing a slightly pyramidalized molecular plane in the O=C—NH—Cα unit, indicating a reduction in the character of the sp2 hybrids in the molecular plane (Yamada, Hashizume, Shimizu, & Deguchi, 2008).
Chemical Synthesis
Hydroxy-group Protection : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used for protecting hydroxy-groups in chemical synthesis, especially in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. This protection is beneficial due to its stability against a variety of acid- and base-labile conditions, and it can be conveniently removed without affecting other base-labile protecting groups (Gioeli & Chattopadhyaya, 1982); (Gregar & Gervay-Hague, 2004).
Preparation of Amine Derivatives : Fluoren-9-ylmethyl hydrogen carbonate is used in the synthesis of amine derivatives, such as the preparation of 9-fluorenylmethyloxycarbonyl derivatives of hydroxyamino acids. These compounds are prepared in high yields, demonstrating the efficiency of fluoren-9-ylmethyl hydrogen carbonate in chemical synthesis (Paquet, 1982).
Biochemistry and Pharmacology
- Enzyme Activity : Research into the oxidative activity of enzymes on fluorene derivatives has been conducted. For instance, Phanerochaete chrysosporium, a fungus, has been shown to metabolize fluorene to 9-hydroxyfluorene via 9-fluorenone. This study provides insight into the biochemical pathways and enzyme activities involved in fluorene oxidation (Bogan, Lamar, & Hammel, 1996).
Physical Chemistry
- Study of Carbocations : Studies on substituted fluorenyl cations, such as 9-(diphenylmethyl)fluoren-9-yl cation, have been conducted to understand their transformation and the mechanics of hydrogen shift in these molecules. This research contributes to the broader understanding of carbocations in physical chemistry (Mladenova et al., 2001).
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl hydrogen carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVSGPRGVABAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluoren-9-ylmethyl hydrogen carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)
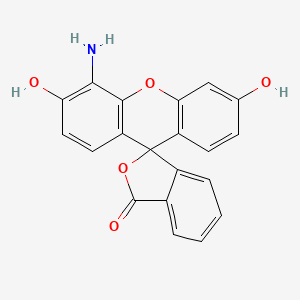
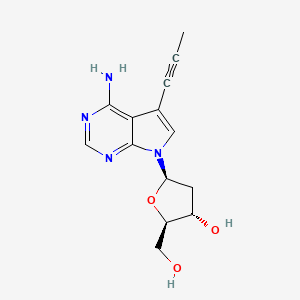
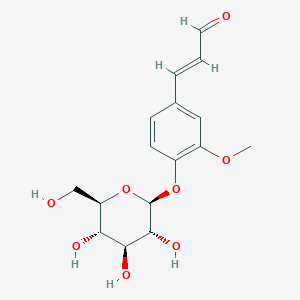
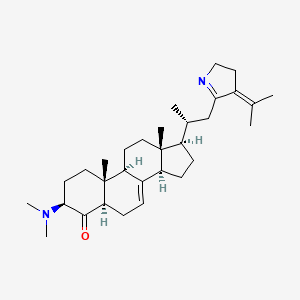
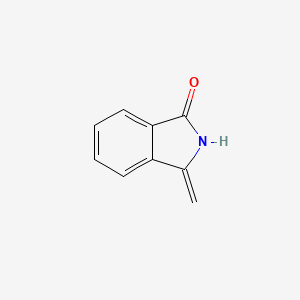
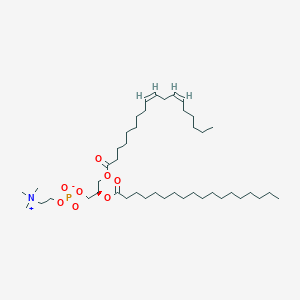
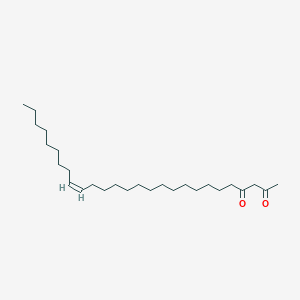
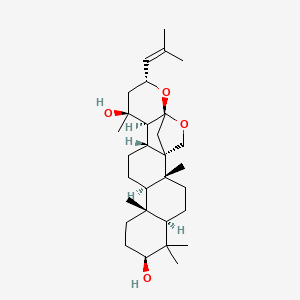
![(2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1254802.png)
![16-ethyl-17-(2-fluoroacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1254803.png)
